2-Fluoro-5-phenylpyridine
Overview
Description
2-Fluoro-5-phenylpyridine is a fluorinated pyridine derivative with the molecular formula C11H8FN. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a phenyl group on the pyridine ring. The incorporation of fluorine into organic molecules often results in enhanced stability, bioavailability, and metabolic resistance, making fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-phenylpyridine typically involves the fluorination of 2-phenylpyridine. One common method is the site-selective C-H fluorination using silver(II) fluoride (AgF2) as the fluorinating agent. The reaction is carried out in anhydrous acetonitrile (MeCN) at ambient temperature, resulting in the formation of this compound with high yield .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorinating reagents can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Silver(II) fluoride (AgF2): Used for the initial fluorination step.
Phenylboronic acid: Used in Suzuki coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Scientific Research Applications
2-Fluoro-5-phenylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-phenylpyridine is primarily influenced by the presence of the fluorine atom, which affects the electronic properties of the pyridine ring. The fluorine atom’s high electronegativity reduces the basicity of the pyridine nitrogen, making the compound less reactive in certain conditions. This property is advantageous in drug development, as it can enhance the metabolic stability of the compound .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the phenyl group, making it less hydrophobic and potentially less bioavailable.
2-Phenylpyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness: 2-Fluoro-5-phenylpyridine’s combination of a fluorine atom and a phenyl group on the pyridine ring imparts unique properties, such as enhanced stability and bioavailability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-5-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFZEKLTTBHSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.